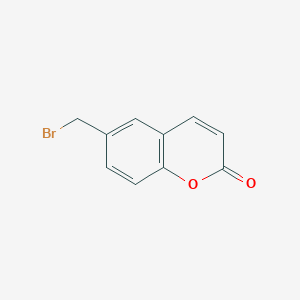

6-(bromomethyl)-2H-chromen-2-one

CAS No.: 50465-95-7

Cat. No.: VC11990938

Molecular Formula: C10H7BrO2

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50465-95-7 |

|---|---|

| Molecular Formula | C10H7BrO2 |

| Molecular Weight | 239.06 g/mol |

| IUPAC Name | 6-(bromomethyl)chromen-2-one |

| Standard InChI | InChI=1S/C10H7BrO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2 |

| Standard InChI Key | LGVQLJNXNWRMNU-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=O)O2)C=C1CBr |

| Canonical SMILES | C1=CC2=C(C=CC(=O)O2)C=C1CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(Bromomethyl)-2H-chromen-2-one belongs to the coumarin family, characterized by a benzopyrone backbone. The bromomethyl substituent at the 6-position introduces a reactive site for nucleophilic substitution, enabling diverse functionalization. Key structural parameters include:

| Property | Value | Source Citation |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 239.065 g/mol | |

| Exact mass | 237.963 Da | |

| LogP (partition coeff.) | 2.687 | |

| Topological polar SA | 30.21 Ų |

The bromine atom’s electronegativity (2.96 on the Pauling scale) enhances the electrophilicity of the methyl group, facilitating reactions with amines, thiols, and other nucleophiles .

Spectral Characteristics

While the provided sources lack explicit spectral data for 6-(bromomethyl)-2H-chromen-2-one, analogous bromocoumarins exhibit distinct NMR and IR profiles. For example, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one shows carbonyl stretches at 1727 cm and C-Br vibrations near 650 cm . -NMR typically displays aromatic protons between δ 7.2–8.5 ppm and methylene protons (CHBr) as singlets near δ 4.3–4.7 ppm .

Synthesis and Manufacturing

Bromination of 6-Methylcoumarin

The most common synthesis involves radical bromination of 6-methyl-2H-chromen-2-one (7) using -bromosuccinimide (NBS) in carbon tetrachloride (CCl) under reflux :

Reaction Conditions

-

Substrate: 6-Methylcoumarin (1.00 g, 6.24 mmol)

-

Reagents: NBS (1.11 g, 6.24 mmol), AIBN (102 mg, 0.624 mmol)

-

Solvent: CCl (25 mL)

-

Temperature: 90°C (reflux)

-

Duration: 10 hours

This method achieves moderate yields (~70%) but requires careful purification via column chromatography (petroleum ether:ethyl acetate = 5:1) .

Alternative Routes

Patent literature (WO2006/26368 A2) describes scalable protocols using bromine gas or HBr in acetic acid, though these methods risk over-bromination . Microwave-assisted bromination has been explored for reduced reaction times but remains experimental.

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The bromomethyl group undergoes facile displacement with nucleophiles, enabling access to:

-

Dithiocarbamates: Reaction with amines and carbon disulfide (CS) yields coumarin-dithiocarbamate hybrids like ID-1–ID-20, which exhibit IC values of 1.2–8.7 µM against HCT116 colorectal cancer cells .

-

Heterocyclic Amines: Treatment with pyrazolo[1,5-a]pyrimidine precursors produces compounds such as 7c, showing IC = 2.70 µM against HepG2 liver cancer .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce biaryl motifs, enhancing π-stacking interactions in DNA intercalators. For example, coupling with 4-methoxyphenylboronic acid yields derivatives with improved topoisomerase II inhibition .

Pharmaceutical Applications

Anticancer Agents

Key Derivatives and Activities

| Compound Class | Target Cell Line | IC (µM) | Citation |

|---|---|---|---|

| Coumarin-dithiocarbamate | HCT116 (CRC) | 1.2–8.7 | |

| Pyrazolo[1,5-a]pyrimidine | HepG2 (liver) | 2.70 | |

| 1,3,4-Thiadiazole | HepG2 | 4.90 |

Mechanistic studies suggest these compounds induce apoptosis via mitochondrial depolarization and caspase-3 activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume